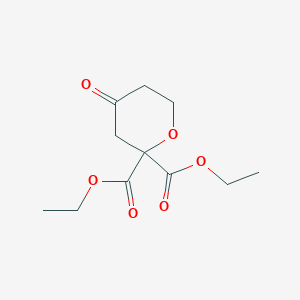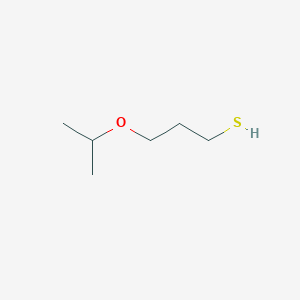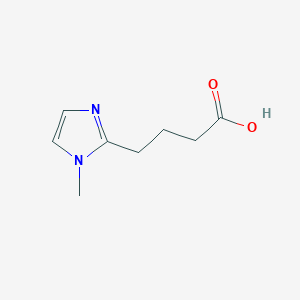
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine is a chemical compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methylpropan-2-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine typically involves the reaction of 3-bromo-4-fluoroaniline with appropriate reagents to introduce the methylpropan-2-amine group. One common method involves the use of reductive amination, where the aniline derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or amides, while reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the substituent introduced.
Oxidation and Reduction: Products include imines, amides, secondary amines, and tertiary amines.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromo-4-fluorobenzoyl)piperidine: Shares the bromine and fluorine substitution on the phenyl ring but has a piperidine group instead of a methylpropan-2-amine group.
3-Bromo-4-fluorophenyl methyl ether: Similar substitution pattern on the phenyl ring but with a methyl ether group.
Uniqueness
1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and the development of new materials and drugs.
Propiedades
Fórmula molecular |
C10H13BrFN |
|---|---|
Peso molecular |
246.12 g/mol |
Nombre IUPAC |
1-(3-bromo-4-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13BrFN/c1-10(2,13)6-7-3-4-9(12)8(11)5-7/h3-5H,6,13H2,1-2H3 |
Clave InChI |
GAUOGDZADCRJTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=C(C=C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)










